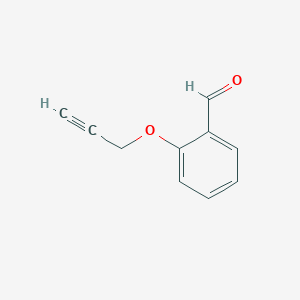

2-(2-Propynyloxy)benzenecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEERMPFPCWSJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342568 | |

| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29978-83-4 | |

| Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

An In-Depth Technical Guide to 2-(2-Propynyloxy)benzenecarbaldehyde

This compound, also known as 2-(prop-2-yn-1-yloxy)benzaldehyde or 2-propargyloxybenzaldehyde, is a key organic intermediate that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and materials science.[1][2] Its structure is distinguished by the presence of two highly versatile functional groups on an aromatic scaffold: a terminal alkyne (propargyl group) and an aldehyde. This unique arrangement allows for orthogonal chemical modifications, making it an invaluable tool for researchers and drug development professionals. The terminal alkyne serves as a reactive handle for "click chemistry," particularly the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the aldehyde group can participate in a wide range of classical carbonyl reactions, such as reductive amination, condensation, and Wittig reactions.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and protocols.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. Accurate identification is critical for experimental reproducibility.

| Property | Value | Source(s) |

| CAS Number | 29978-83-4 | [5][6] |

| Molecular Formula | C₁₀H₈O₂ | [7] |

| Molecular Weight | 160.17 g/mol | [5][7] |

| Appearance | Solid | [1] |

| Melting Point | 69-72 °C | [6] |

| Synonyms | 2-(prop-2-yn-1-yloxy)benzaldehyde, 2-propargyloxybenzaldehyde | [1][8] |

| InChI Key | PEERMPFPCWSJLC-UHFFFAOYSA-N | [1] |

| Hazard | Irritant | [6] |

Synthesis: A Practical and Reliable Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) to form a phenoxide, which then displaces a halide from propargyl bromide. The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone is crucial for minimizing side reactions and ensuring a high yield.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from established procedures for analogous compounds.[9][10]

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Propargyl bromide (3-bromopropyne), typically as a solution in toluene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0-2.5 equivalents), and anhydrous acetone to create a stirrable suspension.

-

Reagent Addition: While stirring at room temperature, add propargyl bromide (1.2-1.5 equivalents) dropwise to the suspension. The causality here is to maintain control over the initial exothermic reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-12 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-hydroxybenzaldehyde is consumed. This provides a reliable, real-time assessment of reaction completion.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct. Wash the solid residue with fresh acetone to recover any trapped product.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and then brine.[9] This removes any unreacted acidic starting material and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.[9]

Core Applications in Drug Discovery and Chemical Biology

The true power of this compound lies in its capacity for dual reactivity, enabling its use as a versatile scaffold and linker in the synthesis of complex, biologically active molecules.

Click Chemistry and Bioorthogonal Ligation

The terminal alkyne is a premier functional group for click chemistry.[3] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a rapid, high-yield, and bioorthogonal method for covalently linking the benzaldehyde moiety to any molecule bearing an azide group, forming a stable 1,2,3-triazole ring.[11][12] This has profound implications in drug discovery, allowing for the modular assembly of compound libraries and the synthesis of complex bioconjugates.[11][13]

Synthesis of Novel Therapeutic Agents

Researchers have leveraged this compound and its derivatives as precursors for compounds with significant biological activity.

-

Anticancer and Antioxidant Properties: Derivatives synthesized from substituted versions of this compound have shown promising cytotoxic activity against breast adenocarcinoma cell lines (MCF-7) and notable antioxidant capacity.[14] For instance, 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde demonstrated significant antioxidant and antibacterial activity.[14] This suggests that the core scaffold can be decorated to tune its biological profile.

-

Multi-Target Directed Ligands (MTDLs) for Neurodegenerative Diseases: In the fight against complex pathologies like Alzheimer's disease, MTDLs are a promising strategy. The propargyloxy moiety is a key feature of rasagiline, a known monoamine oxidase (MAO) inhibitor. By incorporating 4-(prop-2-yn-1-yloxy)benzaldehyde into a Hantzsch reaction, researchers have synthesized MTDLs that combine the calcium channel blocking properties of nimodipine with the neuroprotective features of the propargyl group.[10] The resulting compounds show antioxidant activity, calcium channel antagonism, and significant neuroprotection, highlighting the compound's utility in creating synergistic therapeutics.[10]

Bioconjugation and Probe Development

Bioconjugation is the process of linking molecules to biological targets like proteins or nucleic acids.[13] this compound is an excellent tool for this purpose due to its orthogonal functionalities.

-

Two-Step Labeling Strategy: The aldehyde can be selectively reacted with nucleophiles such as hydrazides, hydroxylamines, or the N-terminus of a peptide to form a stable hydrazone, oxime, or imine linkage, respectively.[13] This attaches the alkyne-bearing aromatic ring to the biomolecule of interest. Subsequently, the alkyne is available for a click reaction with an azide-functionalized probe (e.g., a fluorescent dye, biotin, or affinity tag), enabling detection, imaging, or purification.[15]

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[16] The parent compound, benzaldehyde, is known to oxidize in air to benzoic acid and can undergo exothermic condensation reactions in the presence of strong acids or bases.[16]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a powerful enabling tool for innovation. Its dual functionality provides a robust platform for constructing complex molecular architectures with a high degree of control. For researchers in drug discovery, it offers a reliable scaffold for generating MTDLs and novel therapeutic candidates. For chemical biologists, it is a key component in the toolbox for creating sophisticated probes and bioconjugates to interrogate biological systems. As the demand for modular, efficient, and versatile synthetic strategies continues to grow, the importance and application of this compound are set to expand further into new areas of chemistry and materials science.[2]

References

- 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037.

- Click Chemistry. Chemie Brunschwig. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]

- Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives.

- 3-(Prop-2-yn-1-yloxy)benzaldehyde. Oakwood Chemical. [Link]

- 4-(Prop-2-yn-1-yloxy)benzaldehyde.

- Click Chemistry. Scribd. [Link]

- 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078.

- 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.

- 4-(Prop-2-yn-1-yloxy)benzaldehyde.

- Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels.

- Types of Bioconjugate Chemistry for Molecular Engineering. Bio-Synthesis Inc. [Link]

- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. This compound | 29978-83-4 | EBA97883 [biosynth.com]

- 6. 29978-83-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. scribd.com [scribd.com]

- 13. Types of Bioconjugate Chemistry for Molecular Engineering [biosyn.com]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-(Propargyloxy)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(propargyloxy)benzaldehyde, a versatile bifunctional building block that has garnered significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The unique juxtaposition of a reactive aldehyde and a terminal alkyne within a compact aromatic framework makes this molecule a powerful tool for the construction of complex molecular architectures. This document delves into the core chemical properties, provides detailed and field-proven synthetic protocols, explores its key applications in the synthesis of bioactive heterocycles and in "click" chemistry, and offers a thorough analysis of its spectroscopic characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-(propargyloxy)benzaldehyde in their work.

Introduction: The Strategic Value of a Bifunctional Scaffold

2-(Propargyloxy)benzaldehyde is a crystalline solid at room temperature with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1][2][3] Its structure is characterized by a benzaldehyde core with a propargyl ether substituent at the ortho position. This arrangement of functional groups is of particular strategic importance in synthetic chemistry. The aldehyde group serves as a versatile handle for a wide array of classical carbonyl chemistries, including but not limited to, reductive amination, Wittig reactions, and condensations to form Schiff bases and various heterocyclic systems.[4][5] Concurrently, the terminal alkyne of the propargyl group is a key participant in modern catalytic transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[6][7] This orthogonality of reactivity allows for sequential and controlled modifications, making 2-(propargyloxy)benzaldehyde an ideal starting material for diversity-oriented synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][3] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| CAS Number | 29978-83-4 | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 68-72 °C | [6] |

| IUPAC Name | 2-(prop-2-yn-1-yloxy)benzaldehyde | [3] |

| Solubility | Soluble in common organic solvents such as acetone, dichloromethane, and ethyl acetate. | [8] |

Safety and Handling:

2-(Propargyloxy)benzaldehyde is classified as an irritant.[3] It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[9] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2-(Propargyloxy)benzaldehyde: A Practical Guide

The most common and efficient method for the synthesis of 2-(propargyloxy)benzaldehyde is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde with propargyl bromide.[10] This section provides a detailed, field-proven protocol, including a greener, micellar-catalyzed alternative.

Classical Williamson Ether Synthesis

This protocol is a robust and widely used method for the preparation of 2-(propargyloxy)benzaldehyde.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 2-(Propargyloxy)benzaldehyde.

Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone (sufficient to make a stirrable slurry).

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(propargyloxy)benzaldehyde as a white solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide.

-

Solvent: Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point allows for a convenient reflux temperature.

-

Excess Reagents: A slight excess of propargyl bromide is used to ensure complete consumption of the starting salicylaldehyde. A greater excess of the base is used to drive the reaction to completion.

Green Synthesis in Aqueous Micellar Media

In an effort to develop more environmentally benign synthetic methods, a protocol utilizing aqueous micellar media has been reported.[10] This approach avoids the use of volatile organic solvents.

Reaction Scheme:

Caption: Synthesis of 2H-Chromenes from 2-(Propargyloxy)benzaldehyde.

Mechanism Insight:

The reaction is typically catalyzed by a Lewis acid, which activates the alkyne towards nucleophilic attack by the aldehyde oxygen. [11]This is followed by a series of rearrangements to yield the final chromene product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 2-(propargyloxy)benzaldehyde is a prime substrate for the CuAAC reaction, allowing for its conjugation with a wide variety of azide-containing molecules to form stable 1,2,3-triazoles. [7][12] Reaction Scheme for Click Chemistry:

Caption: CuAAC Reaction of 2-(Propargyloxy)benzaldehyde.

Experimental Protocol for CuAAC:

-

Reactant Preparation: Dissolve 2-(propargyloxy)benzaldehyde (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by mixing a Cu(II) salt (e.g., CuSO₄·5H₂O, 0.05 eq) with a reducing agent (e.g., sodium ascorbate, 0.1 eq).

-

Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Workup and Purification: The product can be isolated by extraction and purified by crystallization or column chromatography.

Spectroscopic Characterization: Confirming the Structure

A comprehensive analysis of the spectroscopic data is essential for confirming the identity and purity of 2-(propargyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-(propargyloxy)benzaldehyde exhibits characteristic signals for all the protons in the molecule. The aldehydic proton appears as a singlet at around 10.5 ppm. The aromatic protons resonate in the region of 6.9-7.9 ppm. The methylene protons of the propargyl group appear as a doublet around 4.8 ppm, and the acetylenic proton is observed as a triplet at approximately 2.5 ppm. [13]* ¹³C NMR: The carbon NMR spectrum shows a resonance for the aldehydic carbonyl carbon at around 189 ppm. The aromatic carbons appear in the range of 113-161 ppm. The carbons of the propargyl group are observed with the methylene carbon at approximately 56 ppm, and the acetylenic carbons at around 77 and 78 ppm. [13]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(propargyloxy)benzaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups. [3][14]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3290 | C≡C-H | Stretching |

| ~2120 | C≡C | Stretching |

| ~1685 | C=O (aldehyde) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ether) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 2-(propargyloxy)benzaldehyde will show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would include the loss of a hydrogen atom (M-1, m/z = 159), loss of the formyl group (M-29, m/z = 131), and cleavage of the ether bond. [3][15]

Conclusion

2-(Propargyloxy)benzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of an aldehyde and a terminal alkyne allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including bioactive heterocycles and bioconjugates. The synthetic protocols outlined in this guide are robust and can be adapted to various laboratory settings, including more environmentally friendly approaches. The detailed spectroscopic analysis provides a solid foundation for the characterization and quality control of this important chemical intermediate. As the demand for novel and diverse molecular scaffolds continues to grow, the utility of 2-(propargyloxy)benzaldehyde in drug discovery and materials science is expected to expand even further.

References

- MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde.

- PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 2H‐Chromenes, and chromenes fused hetrocyclic compounds using O‐propargylated benzaldehydes.

- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....

- PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde. National Center for Biotechnology Information.

- Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342.

- Organic Syntheses. (n.d.). Procedure.

- MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives.

- NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Synthesis of benzothiazolyl coumarin with propargyl group.

- Organic Chemistry Portal. (n.d.). Coumarin synthesis.

- Beilstein Journals. (n.d.). Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins.

- National Center for Biotechnology Information. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction.

- Springer. (2024). Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore.

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

- PubMed. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

- ChemRxiv. (2025). The Story of Click Chemistry: From Concept to Nobel Prize.

- Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- PubChem. (n.d.). 2-Propoxy-benzaldehyde. National Center for Biotechnology Information.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- PubChemLite. (n.d.). 2-(propargyloxy)benzaldehyde (C10H8O2).

- ResearchGate. (n.d.). Azide/Alkyne-“Click” Reactions: Applications in Material Science and Organic Synthesis.

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- National Center for Biotechnology Information. (2023). Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling.

Sources

- 1. 2H-Chromene synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde, 2-(2-propenyloxy)- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Propargyloxy)benzaldehyde [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 2-(2-propenyloxy)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GEN-Click: Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PubChemLite - 2-(propargyloxy)benzaldehyde (C10H8O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on the robust and widely applicable Williamson ether synthesis, detailing the reaction mechanism, optimizing reaction conditions, and providing a step-by-step experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the practical and theoretical aspects of this important chemical transformation.

Introduction: The Significance of this compound

This compound, also known as 2-(propargyloxy)benzaldehyde, is a bifunctional molecule possessing both an aldehyde and a terminal alkyne.[1] This unique combination of reactive handles makes it a highly versatile precursor in organic synthesis. The aldehyde group can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of imines and heterocycles.[2]

The terminal alkyne, or propargyl group, is particularly notable for its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the covalent ligation of the benzaldehyde moiety to molecules containing an azide group, forming a stable triazole linkage.[3] This capability has positioned this compound as a key component in the synthesis of complex molecular architectures, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs) for targeted drug delivery.[3]

Synthetic Strategy: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[4][5][6] This classic organic reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The Underlying Mechanism

The synthesis involves two key steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of the starting material, salicylaldehyde (2-hydroxybenzaldehyde), to form a phenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, propargyl bromide). This attack displaces the halide leaving group in a concerted SN2 fashion, resulting in the formation of the desired ether and a salt byproduct.[6]

The choice of a primary alkyl halide like propargyl bromide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[6][7]

Visualizing the Synthesis

The following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: A typical experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for robust and reproducible synthesis.[8]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | (Specify amount) | (Calculate) |

| Propargyl Bromide | C₃H₃Br | 118.96 | (Specify amount) | (Calculate) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | (Specify amount) | (Calculate) |

| Acetone | C₃H₆O | 58.08 | (Specify volume) | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | (Specify volume) | - |

| Saturated aq. NaHCO₃ | - | - | (Specify volume) | - |

| Saturated aq. NaCl (Brine) | - | - | (Specify volume) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (Specify amount) | - |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde, anhydrous potassium carbonate, and acetone.

-

Addition of Alkyl Halide: While stirring the suspension, add propargyl bromide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone.

-

Workup - Aqueous Wash: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated aqueous solution of sodium chloride (brine).

-

Workup - Extraction: Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₈O₂[9][10] |

| Molecular Weight | 160.17 g/mol [1][9][10][11] |

| Appearance | (e.g., White to off-white solid) |

| Melting Point | 69-72 °C[11] |

| CAS Number | 29978-83-4[1][9][10] |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structure.

Conclusion and Future Perspectives

The Williamson ether synthesis provides a reliable and scalable method for the preparation of this compound. The versatility of this molecule as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Future research may focus on developing even more environmentally friendly synthetic routes, such as using aqueous micellar media to reduce the reliance on organic solvents.[4] The continued application of this building block in areas like targeted covalent inhibitors and bio-conjugation highlights its significant potential in advancing chemical and biomedical sciences.

References

- National Institute of Standards and Technology. Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook. [Link]

- ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]

- Unknown. Williamson Ether Synthesis. [Link]

- Cambridge University Press. Williamson Ether Synthesis. [Link]

- Unknown. The Williamson Ether Synthesis. [Link]

- National Institute of Standards and Technology. Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook. [Link]

- Wikipedia. Williamson ether synthesis. [Link]

- PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. [Link]

- National Center for Biotechnology Information. 2-(Propargyloxy)benzaldehyde.

Sources

- 1. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 29978-83-4 | EBA97883 [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. 29978-83-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Propynyloxy)benzenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propynyloxy)benzenecarbaldehyde, a versatile aromatic aldehyde, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde, an aromatic ring, and a terminal alkyne, makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is paramount for its effective use in experimental settings. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder or crystals | [1] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [1] |

Note on Boiling Point: The provided boiling point is a predicted value. Due to the compound's relatively high molecular weight and potential for thermal decomposition at atmospheric pressure, purification by distillation should be conducted under reduced pressure.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, aldehydic, propargylic, and acetylenic protons. A publication by Kandemir et al. provides the following assignments for the proton signals in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-8.0 | Multiplet | Aromatic protons |

| ~10.5 | Singlet | Aldehydic proton (-CHO) |

| ~4.8 | Doublet | Propargylic protons (-OCH₂) |

| ~2.5 | Singlet | Acetylenic proton (C≡CH) |

The aromatic region typically displays a complex multiplet pattern due to the ortho, meta, and para protons on the benzene ring. The downfield shift of the aldehydic proton is characteristic of aldehydes. The propargylic protons appear as a doublet due to coupling with the acetylenic proton, a phenomenon known as long-range coupling.[3]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on the work by Kandemir et al., the key chemical shifts are:

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~190 | Aldehydic carbonyl carbon (C=O) | | ~110-160 | Aromatic carbons | | ~60-80 | Propargylic and acetylenic carbons |

The aldehydic carbonyl carbon resonates at a significantly downfield chemical shift. The six aromatic carbons will show distinct signals, and the propargylic and acetylenic carbons of the propargyl group will appear in the upfield region of the spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Medium | Aliphatic C-H stretch (-CH₂) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1700 | Strong, sharp | C=O stretch (aromatic aldehyde) |

| ~1600-1450 | Medium to strong | Aromatic C=C stretches |

| ~1250 | Strong | Aryl-O-C stretch (ether) |

The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the terminal alkyne. The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 160. The fragmentation pattern is expected to be influenced by the presence of the aldehyde, ether, and propargyl functionalities. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom (-1 amu): Formation of a stable acylium ion [M-H]⁺ at m/z 159.

-

Loss of the formyl group (-29 amu): Cleavage of the C-CHO bond to give a fragment at m/z 131.

-

Cleavage of the ether bond: This can lead to fragments corresponding to the propargyl cation (m/z 39) or the 2-formylphenoxy cation (m/z 121).

-

Rearrangements: Propargylic compounds can undergo rearrangements, leading to more complex fragmentation patterns.

Synthesis and Handling

Synthetic Approach: Williamson Ether Synthesis

A common and reliable method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with propargyl bromide.

Reaction Scheme:

Sources

A Comprehensive Technical Guide to 2-(2-Propynyloxy)benzenecarbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2-(2-Propynyloxy)benzenecarbaldehyde, also known as 2-(prop-2-yn-1-yloxy)benzaldehyde, is a bifunctional organic compound that has emerged as a highly valuable building block in medicinal chemistry and chemical biology. Its structure uniquely combines an aldehyde moiety, amenable to a wide range of classical carbonyl reactions, with a terminal alkyne group, a key participant in modern bioconjugation reactions. This guide provides an in-depth examination of the molecule's physicochemical properties, a detailed, field-tested protocol for its synthesis, and a discussion of its critical applications, particularly as a linchpin in "click chemistry" for the development of novel therapeutics and biological probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Physicochemical Properties and Structural Analysis

This compound is a solid, typically appearing as a white powder or crystalline substance.[1][2] The molecule's utility is derived from its two key functional groups: the aldehyde and the terminal alkyne. The ortho-positioning of the propargyl ether linkage relative to the aldehyde influences the electronic properties and steric accessibility of both groups. The terminal alkyne provides a reactive "handle" for covalent modification via highly efficient cycloaddition reactions, while the aldehyde group can be used for forming imines, undergoing reductive amination, or participating in various condensation reactions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 160.17 g/mol | [3][4][5][6] |

| Molecular Formula | C₁₀H₈O₂ | [1][3][4] |

| CAS Number | 29978-83-4 | [3][4] |

| Appearance | White powder to crystal | [1][2] |

| Melting Point | 66-72 °C | [2][5] |

| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 69 °C | [4] |

| SMILES | C#CCOC1=CC=CC=C1C=O | [4] |

Synthesis and Purification: A Validated Protocol

The most reliable and common method for synthesizing this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Rationale and Mechanistic Insight

The synthesis proceeds by deprotonating the hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) with a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

-

Choice of Base: Potassium carbonate is the preferred base for this reaction. It is strong enough to efficiently deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to cause side reactions with the aldehyde or the alkyne. Its insolubility in solvents like acetone drives the reaction forward by removing the carbonate from the solution phase as it reacts.

-

Choice of Solvent: Acetone is an ideal solvent. It is a polar aprotic solvent that effectively dissolves the organic reactants but allows for easy removal of the inorganic base and salt byproducts via filtration. Its boiling point (≈56 °C) is suitable for conducting the reaction at a moderate reflux temperature.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar syntheses and is designed for high yield and purity.[7][8]

Materials:

-

Salicylaldehyde (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Anhydrous Acetone

-

Diethyl ether

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

-

Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

-

Alkylation: While stirring vigorously, add propargyl bromide solution (1.1 eq) dropwise to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.

-

Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Workup - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the potassium carbonate and potassium bromide salts. Wash the filter cake thoroughly with acetone.

-

Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine (saturated NaCl).

-

Causality: The NaHCO₃ wash removes any unreacted acidic salicylaldehyde. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a pure white solid.

-

Purity Confirmation: The structure and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Core Applications in Research and Drug Development

The true power of this compound lies in its role as a molecular linker and synthetic handle, primarily through the reactivity of its terminal alkyne.

The Alkyne Handle: A Gateway to Click Chemistry

The terminal alkyne is a perfect substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9] This "click" reaction is renowned for its high efficiency, specificity, mild reaction conditions, and high yields. It allows for the rapid and robust covalent ligation of the alkyne-containing molecule to any molecule bearing an azide group, forming a highly stable 1,2,3-triazole ring.[9] This has profound implications in drug discovery, enabling:

-

Synthesis of novel bioactive compounds.

-

Development of targeted drug delivery systems.

-

Construction of complex architectures like Proteolysis Targeting Chimeras (PROTACs). [9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

The diagram below illustrates the fundamental CuAAC reaction using this compound as the alkyne component.

Caption: The CuAAC "click" reaction covalently links this compound to an azide.

Diverse Applications

-

Fluorescence Probes: The molecule can be used to construct fluorescent probes for biological imaging and assays.[4]

-

Antibacterial Agents: The propargyl group has been implicated in antibacterial activity against certain bacterial strains.[4]

-

Pharmacophore and Synthetic Handle: In drug design, the entire molecule can act as a pharmacophore that interacts with a biological target, or the alkyne can serve as a point of attachment for optimizing lead compounds by adding other molecular fragments.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [6] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [6] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhaling dust or vapors.

-

Hygiene: Wash hands and skin thoroughly after handling. Avoid contact with heat, sparks, and open flames.

Storage Recommendations:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[2]

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategic tool for molecular construction. The combination of a reactive aldehyde and a "clickable" alkyne within a single, compact scaffold provides immense versatility for researchers in drug discovery, diagnostics, and materials science. Its straightforward synthesis and the robust, high-yielding nature of its subsequent click reactions ensure its continued and expanding role in the development of sophisticated chemical and biological innovations.

References

- Benzaldehyde, 2-(2-propenyloxy)-. NIST WebBook. [Link]

- 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037. PubChem, NIH. [Link]

- 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. PubChem, NIH. [Link]

- Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.

- Synthesis of 4-(2-propynyloxy) benzaldehyde. PrepChem.com. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 29978-83-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 29978-83-4 | EBA97883 [biosynth.com]

- 5. 29978-83-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for 2-(propargyloxy)benzaldehyde

A Technical Guide to 2-(Prop-2-yn-1-yloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(prop-2-yn-1-yloxy)benzaldehyde, a bifunctional molecule of significant interest in medicinal chemistry and drug development. The official IUPAC name for this compound is 2-(prop-2-yn-1-yloxy)benzaldehyde [1][2][3]. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Williamson ether synthesis, and explores its critical applications as a versatile building block. The presence of both a terminal alkyne and a reactive aldehyde group enables its use in sequential or orthogonal conjugation strategies, most notably in "click chemistry" and the formation of Schiff bases. These functionalities make it an invaluable tool for the construction of complex molecular architectures, such as chemical probes, imaging agents, and Proteolysis Targeting Chimeras (PROTACs).

Introduction

2-(Prop-2-yn-1-yloxy)benzaldehyde, commonly referred to as 2-(propargyloxy)benzaldehyde, has emerged as a pivotal intermediate in organic synthesis and medicinal chemistry[4][5]. Its structure uniquely combines two highly valuable functional groups on a stable benzene scaffold:

-

A Terminal Alkyne (Propargyl group): This group is a key participant in highly efficient and bio-orthogonal "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6][7]. This reaction allows for the rapid and specific formation of a stable triazole linkage to molecules containing an azide group[6][7].

-

An Aldehyde Group: The aldehyde functionality is a versatile chemical handle for various transformations, including reductive amination, Wittig reactions, and the formation of imines (Schiff bases), which are crucial for attaching the molecule to other chemical entities[8].

This dual reactivity makes the compound an ideal linker, enabling the conjugation of two different molecular entities with high efficiency and control. Its applications are extensive, ranging from the synthesis of novel heterocyclic compounds and fine chemicals to the development of advanced therapeutic agents and diagnostic tools[3][4][5].

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of reproducible research. The key properties of 2-(prop-2-yn-1-yloxy)benzaldehyde are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(prop-2-yn-1-yloxy)benzaldehyde | [1][2][3] |

| Synonyms | 2-(Propargyloxy)benzaldehyde, 2-(2-Propynyloxy)benzaldehyde | [1][2][4] |

| CAS Number | 29978-83-4 | [1][4] |

| Molecular Formula | C₁₀H₈O₂ | [1][2][4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Appearance | White to yellow powder/crystal | [4] |

| Melting Point | 68 - 72 °C | [4][5] |

| Purity | ≥98% | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals confirming the compound's structure. The aldehydic proton (-CHO) typically appears as a singlet far downfield around δ 9.8 ppm due to the deshielding effect of the carbonyl group[9]. The acetylenic proton (-C≡C-H) shows a characteristic singlet around δ 2.5 ppm[10]. The methylene protons of the propargyl group (-O-CH₂-C≡) are observed around δ 4.8 ppm, often as a doublet due to long-range coupling with the acetylenic proton[10]. The aromatic protons appear in the δ 6.9-7.6 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum shows the aldehydic carbon signal around δ 190-194 ppm. The two sp-hybridized carbons of the alkyne group are typically found between δ 75-80 ppm, while the methylene carbon (-OCH₂) appears around δ 56-60 ppm[10].

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch for the aldehyde is observed around 1680-1700 cm⁻¹. The terminal alkyne shows a sharp C≡C-H stretch near 3300 cm⁻¹ and a weaker C≡C stretch around 2100-2150 cm⁻¹.

Synthesis and Purification

The most common and efficient method for preparing 2-(prop-2-yn-1-yloxy)benzaldehyde is the Williamson ether synthesis [11]. This Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide.

Synthesis Reaction

The synthesis proceeds by reacting salicylaldehyde (2-hydroxybenzaldehyde) with propargyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃)[12][13].

Caption: Williamson ether synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde.

Mechanism Insight: Potassium carbonate acts as a base to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of propargyl bromide in a classic Sₙ2 reaction, displacing the bromide and forming the desired ether linkage[11]. Acetone is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction[14].

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.

Materials:

-

Salicylaldehyde (1.0 eq)

-

Propargyl bromide (80% solution in toluene, 1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Addition of Alkylating Agent: Add propargyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 8-12 hours[14][15].

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase (e.g., 20:80 v/v). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Wash the solid residue with acetone and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting crude oil in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(prop-2-yn-1-yloxy)benzaldehyde as a white or pale yellow solid.

-

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Applications in Drug Discovery and Chemical Biology

The bifunctional nature of 2-(prop-2-yn-1-yloxy)benzaldehyde makes it an exceptionally powerful tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics and chemical probes[6].

The Alkyne Handle: Gateway to Click Chemistry

The terminal alkyne is primarily used for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry[16]. This reaction joins the alkyne-containing molecule with an azide-functionalized partner to form a highly stable 1,4-disubstituted 1,2,3-triazole ring[7][17].

Key Advantages of CuAAC:

-

High Efficiency: The reaction proceeds with high yields under mild, often aqueous, conditions[18].

-

Bio-orthogonality: The reacting groups (alkyne and azide) are largely inert to biological functionalities, allowing the reaction to be performed in complex biological systems[17].

-

Robustness: The reaction is tolerant of a wide range of functional groups[16].

This makes the compound an ideal linker for applications such as:

-

PROTACs: Linking a protein-targeting ligand to an E3 ligase-recruiting ligand.

-

Bioconjugation: Attaching molecules to proteins, nucleic acids, or cell surfaces for imaging or therapeutic purposes[17].

-

Functionalized Nanoparticles: Creating targeted drug delivery systems by linking targeting moieties to gold nanoparticles[18].

Caption: Dual-functional linker strategy using 2-(prop-2-yn-1-yloxy)benzaldehyde.

The Aldehyde Handle: Versatile Conjugation Point

The aldehyde group provides a second, orthogonal point of attachment. It is a versatile electrophile that readily reacts with nucleophiles, most commonly primary amines, to form an imine (Schiff base). This imine can then be reduced to form a stable secondary amine linkage (reductive amination). This chemistry is fundamental in drug discovery for conjugating fragments or building complex scaffolds[8].

Conclusion

2-(Prop-2-yn-1-yloxy)benzaldehyde is a high-value chemical tool for researchers in drug discovery and chemical biology. Its straightforward synthesis and, more importantly, its dual orthogonal reactivity, provide a reliable and efficient platform for the construction of sophisticated molecular conjugates. The ability to leverage both robust click chemistry and classic aldehyde-amine coupling makes this compound a cornerstone linker molecule for developing next-generation therapeutics and advanced diagnostic agents.

References

- Mandal, S., Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents, 56(4), 337-342. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583037, 2-(Propargyloxy)benzaldehyde.

- ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Tenside Surfactants Detergents. [Link]

- Chem-Impex. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde.

- MySkinRecipes. (n.d.). 2-(Propargyloxy)benzaldehyde.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590536, 2-(Propan-2-yl)benzaldehyde.

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

- PubChemLite. (n.d.). 2-(propargyloxy)benzaldehyde (C10H8O2).

- NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. In NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Supporting information.

- ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde...

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

- J&K Scientific. (n.d.). 2-(Prop-2-yn-1-yloxy)benzaldehyde.

- Daini, M., & Kumar, D. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. PubMed. [Link]

- Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- Unknown. (n.d.). 1H-NMR.

- Yilmaz, I., & Aygün, A. (2022). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

- Rejman, J., & Pokorná, S. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry. [Link]

- Stella, V. J. (2024).

Sources

- 1. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Propargyloxy)benzaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Propargyloxy)benzaldehyde [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media – ScienceOpen [scienceopen.com]

- 14. rsc.org [rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]

Williamson ether synthesis for propargylated salicylaldehyde

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and a field-proven protocol for the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde (propargylated salicylaldehyde) via the Williamson ether synthesis. It is intended for researchers, chemists, and drug development professionals who require a robust and well-understood method for introducing a propargyl group onto a phenolic scaffold, a common step in the synthesis of complex organic molecules and pharmaceutical intermediates.

Strategic Overview: The Synthetic Rationale

The introduction of a terminal alkyne, such as a propargyl group, onto a molecule like salicylaldehyde is of significant synthetic interest. This functional group serves as a versatile handle for a variety of subsequent transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions.[1] The Williamson ether synthesis is a classical yet highly effective and reliable method for achieving this O-alkylation.[2][3]

The synthesis proceeds by deprotonating the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether and a salt byproduct.[4][5]

Mechanistic Deep Dive: Controlling the SN2 Pathway

The reaction's success hinges on favoring the SN2 pathway over competing side reactions.[6]

-

Step 1: Deprotonation. The phenolic proton of salicylaldehyde is acidic enough to be removed by a moderately strong base. While strong bases like sodium hydride (NaH) can be used, a weaker base such as potassium carbonate (K₂CO₃) is often sufficient and advantageous as it is less hazardous, easier to handle, and minimizes side reactions.[6][7][8] The base abstracts the proton, creating a potassium salicylaldehyde phenoxide intermediate.

-

Step 2: Nucleophilic Attack. The resulting phenoxide ion is a potent nucleophile. It executes a backside attack on the carbon atom bearing the bromine in propargyl bromide.[2][9] Propargyl bromide is an ideal substrate as it is a primary halide, which is highly susceptible to SN2 reactions due to minimal steric hindrance.[6][9] The reaction proceeds via a concerted mechanism where the C-O bond forms as the C-Br bond breaks.[2]

Key Considerations for Reaction Fidelity:

-

Solvent Choice: Polar aprotic solvents like acetone or N,N-Dimethylformamide (DMF) are ideal.[6][7] They effectively solvate the potassium cation without solvating the phenoxide anion, leaving the nucleophile "naked" and highly reactive. They also possess high boiling points suitable for heating the reaction to completion.

-

Competing Reactions: The primary competing reaction is E2 elimination, which is favored by strong bases and sterically hindered alkyl halides.[6][10] By using a primary halide (propargyl bromide) and a moderate base (K₂CO₃), the SN2 pathway is strongly favored. Another potential, though less common, side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile attacking the alkyl halide with a carbon atom of the aromatic ring.[2][8] This is generally minimized under the chosen reaction conditions.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the propargylation of salicylaldehyde.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g | 10.0 | Starting material |

| Propargyl Bromide | C₃H₃Br | 118.96 | 1.43 g (1.0 mL) | 12.0 | Alkylating agent (80% in toluene is common)[11] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base, anhydrous |

| Acetone | C₃H₆O | 58.08 | 50 mL | - | Solvent, anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction |

| Saturated NaCl (aq) | NaCl | 58.44 | ~50 mL | - | For washing (brine) |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

Safety Precautions

All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

| Chemical | Hazards | PPE |

| Salicylaldehyde | Harmful if swallowed, causes skin and serious eye irritation, suspected of causing genetic defects.[12][13][14][15] | Gloves, Goggles, Lab Coat |

| Propargyl Bromide | Highly flammable, toxic if swallowed, causes severe skin burns and eye damage, lachrymator.[11][16][17][18] | Gloves, Goggles, Lab Coat |

| Potassium Carbonate | Causes skin and serious eye irritation, may cause respiratory irritation.[19][20][21][22][23] | Gloves, Goggles |

| Acetone | Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness.[24][25][26][27] | Gloves, Goggles |

| Diethyl Ether | Extremely flammable, may form explosive peroxides, harmful if swallowed, may cause drowsiness. | Gloves, Goggles |

Step-by-Step Methodology

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Alkylating Agent Addition: While stirring the suspension, add propargyl bromide (1.0 mL, 12.0 mmol) dropwise using a syringe.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.[3]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot indicates completion.

-

Cooling and Filtration: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the solid potassium salts (K₂CO₃, KBr) using a Buchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting oily residue in diethyl ether (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and saturated NaCl solution (1 x 25 mL) to remove any remaining salts and impurities.[28]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure 2-(prop-2-yn-1-yloxy)benzaldehyde.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Wet solvent or reagents. 2. Insufficient base. 3. Incomplete reaction. | 1. Ensure all reagents and solvents are anhydrous. K₂CO₃ can be dried in an oven before use. 2. Use a 2-fold excess of K₂CO₃ relative to salicylaldehyde. 3. Increase reflux time and monitor closely by TLC. |

| Significant Side Product Formation | 1. Reaction temperature too high. 2. Base is too strong or reactive. | 1. Maintain a gentle reflux; do not overheat. High temperatures can favor elimination or decomposition.[6] 2. K₂CO₃ is generally optimal. Avoid stronger bases like NaOH or NaH unless necessary, as they can increase side reactions.[6] |

| Difficult Purification | 1. Unreacted starting material. 2. Tarry byproducts from decomposition. | 1. Ensure the reaction goes to completion. If separation is difficult, consider a basic wash (e.g., dilute NaOH) during work-up to remove unreacted acidic salicylaldehyde. 2. Lower the reaction temperature. Purify promptly after work-up. |

References

- Salicylaldehyde - SAFETY D

- Safety Data Sheet - Acetone. PRODUITS LUBRI-DELTA INC.

- Acetone 100% Lab Grade Safety D

- SAFETY DATA SHEET Potassium Carbon

- Acetone - SAFETY D

- Acetone Safety D

- Williamson ether synthesis. Wikipedia.

- Safety Data Sheet: Potassium carbon

- Safety D

- Safety Data Sheet: Potassium carbon

- Propargyl bromide SDS, 106-96-7 Safety D

- SAFETY DATA SHEET - Potassium Carbonate Anhydrous. (2011). Fisher Scientific.

- Acetone MSDS. (2012). ScienceLab.com.

- Salicylaldehyde - Safety D

- Safety Data Sheet POTASSIUM CARBON

- Common side reactions in the Williamson synthesis of ethers. Benchchem.

- Salicylaldehyde Safety D

- Salicylaldehyde MATERIAL SAFETY D

- Propargyl Bromide (80% in Toluene)

- Propargyl bromide, 80 wt% solution in toluene, stabilized MSDS. Cole-Parmer.

- Propargyl bromide, 80 wt% solution in toluene, stabilized SAFETY D

- Skin irritation/corrosion source inform

- Experiment 06 Williamson Ether Synthesis.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson ether synthesis: simple mechanism, 3 examples. (2018). Chemistry Notes.

- Williamson Ether Synthesis Reaction Mechanism. (2018). The Organic Chemistry Tutor.

- The Williamson Ether Synthesis. Chemistry Steps.

- Synthesis of o‐propargylated salicylaldehyde (3).

- Williamson Ether Synthesis.